4-(4-Hydroxyphenyl)hex-4-en-3-one
Description
Properties
CAS No. |
96315-28-5 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)hex-4-en-3-one |
InChI |
InChI=1S/C12H14O2/c1-3-11(12(14)4-2)9-5-7-10(13)8-6-9/h3,5-8,13H,4H2,1-2H3 |
InChI Key |
HWDLHJQRKVYFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(=CC)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 4-(4-Hydroxyphenyl)hex-4-en-3-one and analogous compounds, focusing on molecular structure, functional groups, biological activity, and regulatory considerations.
Structural and Functional Analysis
Chain Length and Unsaturation: The hexenone chain in this compound provides extended conjugation compared to 4-(4-Hydroxyphenyl)butan-2-one, enhancing UV absorption and reactivity in redox reactions . The cyclohexenone ring in 4-phenylcyclohex-3-en-1-one introduces ring strain, increasing susceptibility to nucleophilic attack compared to linear enones .
The methoxy group in the chromenone derivative () enhances electron donation, stabilizing free radicals and contributing to antioxidant activity .
Biological and Regulatory Implications :
- 4-(4-Hydroxyphenyl)butan-2-one : IFRA safety limits reflect concerns about dermal sensitization, likely due to its smaller size and higher bioavailability .
- N-(4-Hydroxyphenyl)retinamide : Its amide group and hydroxyphenyl moiety improve tissue specificity, minimizing liver toxicity while retaining anticancer efficacy .
Degradation Pathways: this compound is a terminal metabolite in DES degradation, suggesting it is less reactive than earlier intermediates like DESQ . In contrast, retinamide derivatives undergo hepatic metabolism to active retinoids, highlighting structural dependence on pharmacokinetics .
Q & A
Q. What are the key synthetic pathways for 4-(4-Hydroxyphenyl)hex-4-en-3-one, and how can reaction conditions be optimized?
The synthesis of this compound can be adapted from methods used for structurally similar ketones. For example, acid-catalyzed condensation (e.g., HBr or BF₃·Et₂O) between phenolic precursors and carbonyl compounds is a common approach . Optimization involves adjusting solvent polarity, temperature (e.g., reflux in acetonitrile at 80°C), and stoichiometry to favor enone formation. Monitoring via TLC or HPLC ensures reaction progression, while purification by column chromatography with gradients of ethyl acetate/hexane isolates the product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm the enone system (δ ~6–7 ppm for aromatic protons, δ ~2–3 ppm for methyl/methylene groups adjacent to the carbonyl) and hydroxyl group (broad singlet at δ ~5 ppm) .
- FT-IR : For detecting C=O stretching (~1700 cm⁻¹) and O-H vibrations (~3200–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄O₂ at m/z 190.0994) .
Q. How can researchers ensure purity during isolation of this compound?
Recrystallization (using ethanol/water mixtures) or preparative HPLC (C18 column with methanol/water mobile phases) effectively removes byproducts. System suitability tests, as outlined in pharmacopeial guidelines (e.g., pH-adjusted sodium acetate buffers), ensure reproducibility .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental spectroscopic data for this compound be resolved?
Discrepancies often arise from tautomerism or solvent effects. Computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) validate experimental data. For crystallographic conflicts, refinement using SHELXL with high-resolution X-ray data resolves structural ambiguities, such as double-bond geometry or hydroxyl positioning .
Q. What strategies are recommended for designing bioactivity assays targeting this compound?
- In vitro assays : Evaluate antimicrobial activity via broth microdilution (MIC determination against Gram-negative/-positive strains) .
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HepG2) to assess therapeutic windows.
- Mechanistic studies : Pair with molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like cyclooxygenase or bacterial efflux pumps .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?
DFT-based frontier molecular orbital (FMO) analysis identifies electrophilic sites (e.g., α,β-unsaturated carbonyl carbons). Solvent models (e.g., PCM for ethanol) simulate reaction environments. Transition-state optimization (e.g., with Gaussian 16) predicts activation barriers for Michael additions or Diels-Alder reactions .
Methodological Guidance
Q. What chromatographic methods are suitable for analyzing this compound in complex mixtures?
Reverse-phase HPLC (C18 column, 65:35 methanol/buffer at pH 4.6) achieves baseline separation. For GC-MS, derivatization (e.g., silylation of the hydroxyl group) enhances volatility. Validate methods using ICH guidelines for linearity (R² > 0.995), LOD/LOQ, and precision (RSD < 2%) .
Q. How should researchers address challenges in crystallizing this compound?
Slow evaporation from acetone/hexane mixtures promotes crystal growth. For stubborn cases, use seed crystals or switch to diffusion methods (e.g., vapor diffusion with diethyl ether). SHELXD or SHELXE can phase low-resolution data, while twin refinement in SHELXL handles twinned crystals .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with Hill slope models. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For reproducibility, include triplicate measurements and ANOVA for inter-group comparisons .
Q. How should raw data from spectroscopic and crystallographic studies be documented?
- NMR/IR : Include peak assignments, integration values, and coupling constants in supplementary materials.
- Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) and validate with checkCIF.
- Raw datasets : Archive in repositories like Zenodo or institutional databases for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
